

Application Notes & Protocols: Investigating PU141 Resistance Using Lentiviral-Based Assays

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Compound of Interest

Compound Name: PU141

Cat. No.: B610336

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Introduction

PU141 is a pyridoisothiazolone-derived inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1] These enzymes play a critical role in chromatin remodeling and gene expression regulation by acetylating histone proteins. By inhibiting p300/CBP, **PU141** can induce histone hypoacetylation, leading to anti-neoplastic effects in various cancer models, including neuroblastoma.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic drivers of **PU141** resistance is paramount for developing combination therapies and predicting patient response.

Lentiviral-based functional genomics screens, utilizing either CRISPR/Cas9 for gene knockout or shRNA for gene knockdown, are powerful, unbiased methods for identifying genes that modulate drug sensitivity.[2][3][4] This document provides detailed application notes and protocols for employing pooled lentiviral libraries to uncover mechanisms of resistance to **PU141**.

Principle of the Assay

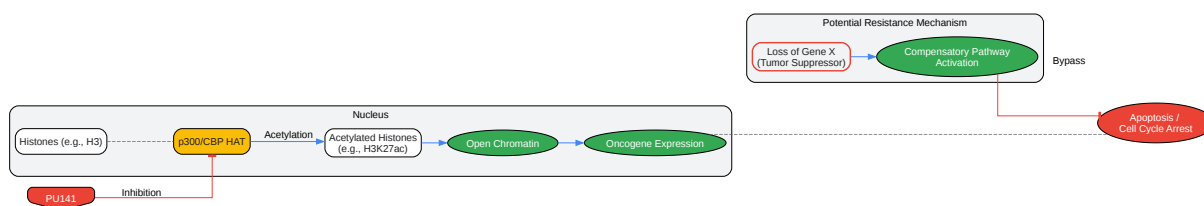
The core principle involves introducing a diverse library of genetic perturbations (sgRNAs for knockout or shRNAs for knockdown) into a population of cancer cells that are sensitive to

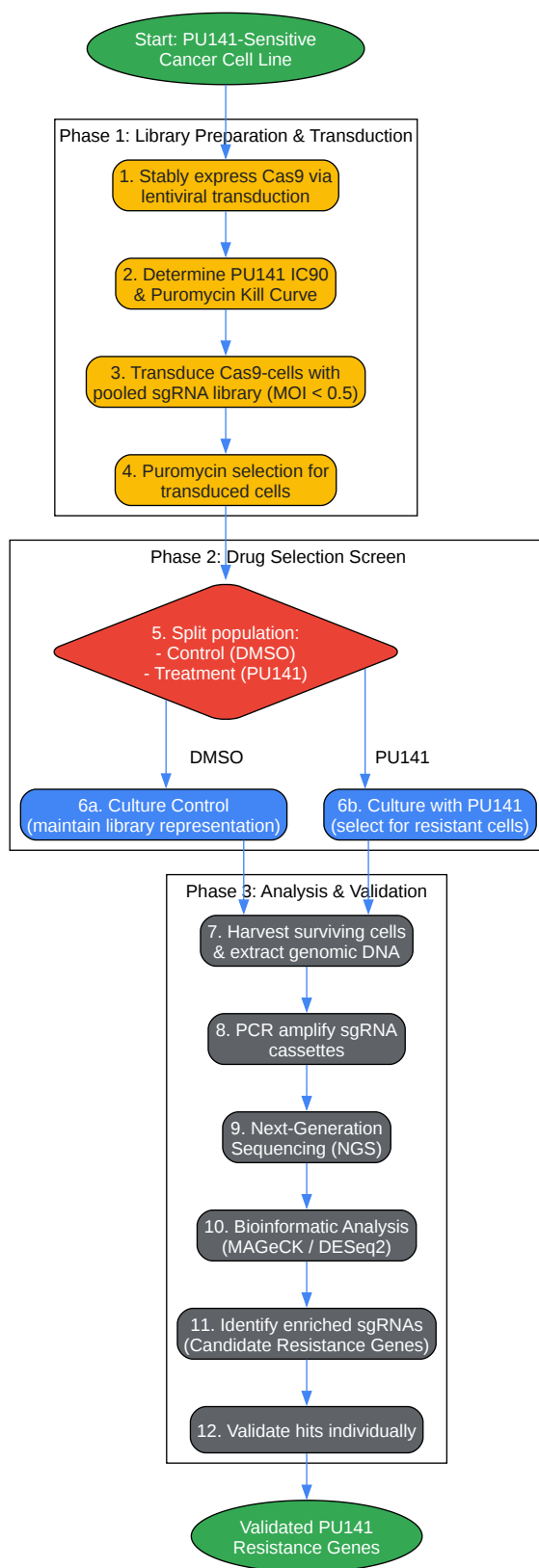
PU141. Each cell, in theory, receives a single genetic perturbation. The entire population is then treated with a cytotoxic concentration of **PU141**. Cells that acquire a genetic perturbation conferring resistance will survive and proliferate, while sensitive cells will be eliminated. By using Next-Generation Sequencing (NGS) to quantify the representation of sgRNAs or shRNAs in the surviving population compared to a control population, it is possible to identify genes whose loss-of-function leads to **PU141** resistance.

Key Methodologies & Workflows

Signaling Pathway Context: **PU141** Mechanism of Action

PU141 inhibits p300/CBP HATs, which acetylate histones (e.g., H3K27) and other proteins. This acetylation is generally associated with a relaxed chromatin state and transcriptional activation. Inhibition by **PU141** leads to decreased acetylation, chromatin condensation, and repression of key oncogenes, ultimately inducing cell cycle arrest or apoptosis. Resistance could emerge from genetic changes that bypass the need for p300/CBP activity or activate compensatory signaling pathways.





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